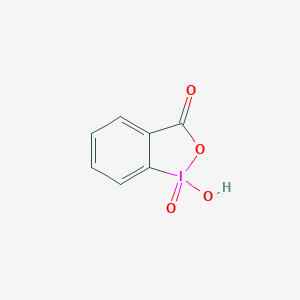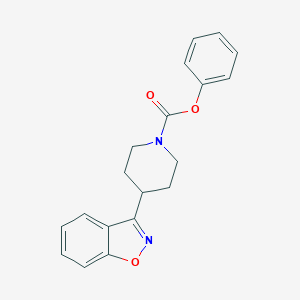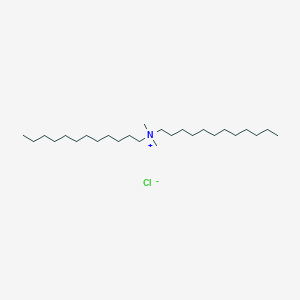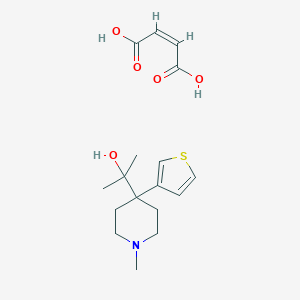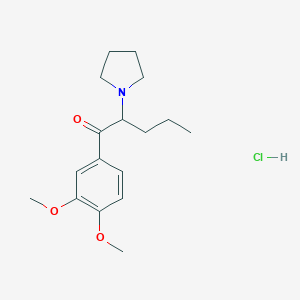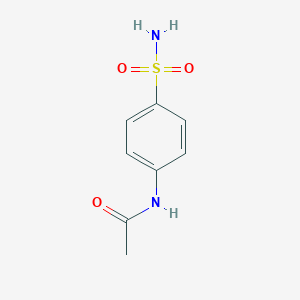
4-乙酰氨基苯磺酰胺
描述
4-Acetamidobenzenesulfonamide, also known as acetylsulfanilamide, is an organic compound with the formula C8H10N2O3S . It is a precursor to sulfanilamide and its derivatives, which are part of the first antibiotics discovered . It is used as an antibacterial agent to treat skin infections topically and urinary tract infections orally .
Synthesis Analysis
The synthesis of 4-Acetamidobenzenesulfonamide involves several steps . The corresponding acetanilide undergoes chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride . This compound is then treated with aqueous ammonia to replace the chlorine with an amino group, yielding 4-acetamidobenzenesulfonamide .Molecular Structure Analysis
The essential structural features of 4-Acetamidobenzenesulfonamide include a benzene ring with two substituents para to each other, an amino group in the fourth position, and the singly substituted 1-sulfonamido group .Chemical Reactions Analysis
The 4-acetamidobenzenesulfonyl chloride, a key intermediate in the synthesis of 4-Acetamidobenzenesulfonamide, is treated with ammonia to replace the chlorine with an amino group . The subsequent hydrolysis of the sulfonamide produces sulfanilamide .Physical And Chemical Properties Analysis
4-Acetamidobenzenesulfonamide has a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol . It is a white to light beige crystalline powder .科学研究应用
Anti-Infective Agent
4-Acetamidobenzenesulfonamide is used as an anti-infective agent in proteomics research . It has been found to be effective against a variety of infections, making it a valuable tool in the field of medical research.
Synthesis of Other Compounds
This compound serves as a key component in synthesizing other compounds like 4-acetamidobenzenesulfonyl chloride . This makes it a crucial ingredient in the production of a wide range of chemical substances.
Antibiotic Production
4-Acetamidobenzenesulfonamide plays a significant role in the synthesis of antibiotics such as sulfanilamide, sulfamethizole, and sulfamethoxazole . These antibiotics are widely used in the treatment of bacterial infections.
Production of Organic Compounds
This compound contributes to the production of various organic compounds, including dyes and pigments . This makes it a valuable resource in industries that require the production of colorants.
Inhibition of Dihydropteroate Synthase (DHPS)
4-Acetamidobenzenesulfonamide acts as a potent inhibitor of dihydropteroate synthase (DHPS) , an enzyme integral to folate biosynthesis. The inhibition of DHPS results in decreased intracellular folate levels, a crucial cofactor for purine and pyrimidine synthesis. This decline in DNA synthesis coupled with an increase in DNA damage ultimately leads to cellular demise.
Metabolite of Asulam and Sulfanilamide
4-Acetamidobenzenesulfonamide is a metabolite of the herbicide asulam and the sulfonamide antibiotic sulfanilamide . It is formed from asulam by conversion to sulfanilamide via intestinal microflora, followed by N4-acetylation in the liver.
Inhibition of Carbonic Anhydrase
This compound inhibits carbonic anhydrase II (CAII), CAIX, and CAXII . These enzymes are involved in many physiological processes, including pH regulation, CO2 transport, and ion transport.
Synthesis of Compounds with Antibacterial Activity
4-Acetamidobenzenesulfonamide has been used in the synthesis of compounds with antibacterial activity . This makes it a valuable tool in the development of new antibacterial agents.
作用机制
Sulfonamides, including 4-Acetamidobenzenesulfonamide, act as antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the formation of dihydrofolate and tetrahydrofolate, which subsequently inhibits bacterial DNA growth and cell division or replication .
安全和危害
属性
IUPAC Name |
N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041529 | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidobenzenesulfonamide | |
CAS RN |
121-61-9 | |
| Record name | Acetylsulfanilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Acetylsulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-sulphamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-ACETYLSULFANILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications to 4-Acetamidobenzenesulfonamide were explored in the research, and how did they impact its activity against lipoxygenase and α-glucosidase?
A1: The research focused on synthesizing a series of N-substituted derivatives of 4-Acetamidobenzenesulfonamide. [] This involved reacting N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (itself synthesized from 4-Acetamidobenzenesulfonamide and 1-naphthylamine) with various alkyl/aralkyl halides. This resulted in the substitution of the nitrogen atom in the sulfonamide group with different alkyl or aralkyl groups. The study found that the nature of these substituents significantly influenced the inhibitory activity against lipoxygenase and α-glucosidase. For instance, compounds with specific substitutions (5e and 5j) exhibited good lipoxygenase inhibition, while another (5m) showed the most potent α-glucosidase inhibition. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the desired biological activity of 4-Acetamidobenzenesulfonamide derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



